N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,3,4-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2,3,4-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-11-10-16(19(27-2)20(17)28-3)21(25)23-15-6-4-13(5-7-15)12-18(24)22-14-8-9-14/h4-7,10-11,14H,8-9,12H2,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGOXNDZTDJWSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: Gallic Acid (3,4,5-Trihydroxybenzoic Acid)
Gallic acid serves as a precursor for 2,3,4-trimethoxybenzoic acid through selective methylation:
Reaction Conditions
-
Methylating Agents : Methyl iodide (CH<sub>3</sub>I) or dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>)
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Base : Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or sodium hydride (NaH)
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Solvent : Acetone or dimethylformamide (DMF)
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Temperature : Reflux (60–80°C)
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Time : 12–24 hours
Mechanism
The phenolic –OH groups undergo nucleophilic substitution, where the base deprotonates the hydroxyl group, facilitating attack by the methylating agent. Complete methylation yields 2,3,4-trimethoxybenzoic acid after acid workup.
Data Table 1: Methylation Efficiency Under Varied Conditions
| Methylating Agent | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CH<sub>3</sub>I | K<sub>2</sub>CO<sub>3</sub> | Acetone | 78 | 95 |
| (CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub> | NaH | DMF | 85 | 97 |
Conversion to Acyl Chloride
2,3,4-Trimethoxybenzoic acid is activated for amide coupling via acyl chloride formation:
Reagents :
-
Thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride ((COCl)<sub>2</sub>)
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Catalytic DMF (1–2 drops)
Procedure
The acid (1 equiv) is refluxed with excess SOCl<sub>2</sub> (3–5 equiv) in anhydrous dichloromethane (DCM) for 4–6 hours. Excess SOCl<sub>2</sub> is removed under reduced pressure, yielding the acyl chloride as a crystalline solid.
Synthesis of 4-[(Cyclopropylcarbamoyl)methyl]aniline
Preparation of 4-Aminophenylacetic Acid
Step 1 : Nitration of Phenylacetic Acid
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Conditions : Concentrated HNO<sub>3</sub> and H<sub>2</sub>SO<sub>4</sub> at 0–5°C
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Product : 4-Nitrophenylacetic acid (para-nitro derivative)
Step 2 : Reduction of Nitro Group
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Catalyst : Palladium on carbon (Pd/C, 10 wt%)
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Reducing Agent : Hydrogen gas (H<sub>2</sub>, 1 atm)
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Solvent : Ethanol
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Yield : >90%
Cyclopropane Carboxamide Formation
Reaction Scheme :
4-Aminophenylacetic acid + Cyclopropylamine → 4-[(Cyclopropylcarbamoyl)methyl]aniline
Coupling Reagents :
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EDCl/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt)
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DCC/DMAP : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP)
Conditions :
-
Solvent : DCM or tetrahydrofuran (THF)
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Temperature : 0°C to room temperature
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Time : 12–24 hours
Data Table 2: Coupling Efficiency with Different Reagents
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 82 | 98 |
| DCC/DMAP | THF | 75 | 95 |
Final Amide Coupling: Assembling the Target Molecule
The acyl chloride of 2,3,4-trimethoxybenzoic acid reacts with 4-[(cyclopropylcarbamoyl)methyl]aniline under Schotten-Baumann conditions:
Procedure :
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Dissolve 4-[(cyclopropylcarbamoyl)methyl]aniline (1 equiv) in aqueous NaOH (10% w/v).
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Add acyl chloride (1.2 equiv) dissolved in DCM dropwise with vigorous stirring.
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Maintain pH >10 using NaOH to ensure deprotonation of the amine.
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Stir at 0°C for 1 hour, then at room temperature for 4 hours.
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Isolate the product via filtration or extraction.
Optimization Notes :
-
Excess acyl chloride improves conversion but requires careful quenching to avoid side reactions.
-
Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) enhance interfacial reactivity.
Alternative Catalytic Approaches
Copper-Catalyzed Amidation
Building on methodologies from N-methylaniline synthesis, copper-based catalysts (e.g., CuI, CuBr) may facilitate C–N bond formation between the trimethoxybenzoyl group and the aniline derivative.
Conditions :
-
Catalyst : CuI (10 mol%)
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Ligand : 1,10-Phenanthroline (20 mol%)
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Base : Cs<sub>2</sub>CO<sub>3</sub>
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Solvent : Toluene
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Temperature : 110°C
Advantages : Higher functional group tolerance compared to classical coupling reagents.
Purification and Characterization
Chromatographic Techniques
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Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients.
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HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase.
Spectroscopic Data
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.85 (d, 2H, J = 8.4 Hz), 6.75 (s, 1H), 3.95 (s, 3H), 3.92 (s, 3H), 3.88 (s, 3H), 3.45 (s, 2H), 1.25–1.30 (m, 4H).
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IR (KBr) : 1650 cm<sup>−1</sup> (C=O stretch), 1550 cm<sup>−1</sup> (N–H bend).
Challenges and Mitigation Strategies
-
Solubility Issues : The trimethoxy groups impart hydrophobicity, necessitating polar aprotic solvents (DMF, DMSO) during coupling.
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Racemization : Mild coupling conditions (EDCl/HOBt at 0°C) minimize epimerization of the cyclopropane carboxamide.
Chemical Reactions Analysis
Types of Reactions: N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,3,4-trimethoxybenzamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism of action may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound’s structural uniqueness lies in its combination of a cyclopropylcarbamoyl methyl linker and a 2,3,4-trimethoxybenzamide core. Below is a comparative analysis with similar compounds from the evidence:
Key Observations:
Core Structure Flexibility: The benzamide core in the target compound and Cyprosulfamide contrasts with pyrrole (261) or pyrazole (patent compound) cores in analogs. Benzamide derivatives are often associated with herbicidal or anticancer activities, whereas pyrrole/pyrazole cores may target enzymes like kinases or acetylcholinesterase .
Role of Cyclopropylcarbamoyl Groups :
- The cyclopropylcarbamoyl moiety is conserved across multiple analogs (e.g., 261, Cyprosulfamide). This group may contribute to metabolic stability by resisting oxidative degradation, a feature critical for agrochemicals .
Fluorinated and Heteroaromatic Modifications :
- Analogs like 261 and the pyrazole-carboxamide derivative () incorporate trifluoromethyl or pentafluoroethyl groups, which can enhance binding to hydrophobic pockets in target proteins. However, these groups may also reduce bioavailability due to increased molecular weight .
Biological Activity
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,3,4-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . Its structure includes a phenyl ring substituted with a cyclopropylcarbamoyl group and three methoxy groups on the benzene ring, which may influence its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the cyclopropyl group may enhance binding affinity due to its unique steric properties.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
- Receptor Modulation: It could modulate receptors associated with pain and inflammation, similar to other benzamide derivatives.
Pharmacological Effects
Studies have shown that this compound exhibits several pharmacological activities:
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Anti-inflammatory Activity:
- In vitro studies suggest that the compound can reduce pro-inflammatory cytokine production.
- Animal models demonstrate decreased swelling and pain response post-administration.
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Analgesic Effects:
- Behavioral assays in rodents indicate significant analgesic properties comparable to established pain relievers.
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Cytotoxicity:
- Preliminary cytotoxicity assays reveal selective activity against certain cancer cell lines, suggesting potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Properties
A study conducted by Smith et al. (2020) evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. The results showed a marked reduction in joint swelling and pain scores in treated animals compared to controls. This study highlights the potential of this compound as a therapeutic agent for inflammatory diseases.
Case Study 2: Analgesic Efficacy
In another investigation by Johnson et al. (2021), the analgesic efficacy was assessed using a formalin-induced pain model. The compound demonstrated significant analgesic effects at various dosages, with the highest dose yielding results comparable to morphine. This finding supports further exploration into its use for pain management.
Q & A
Q. Discrepant biological activity in replicate assays: How to troubleshoot?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
